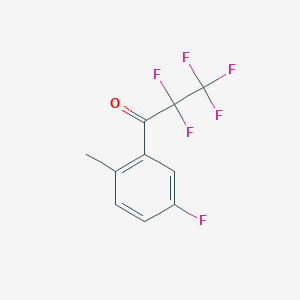
6'-Methyl-2,2,3,3,3,3'-hexafluoropropiophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6’-Methyl-2,2,3,3,3,3’-hexafluoropropiophenone is a chemical compound known for its unique structure and properties It is characterized by the presence of a methyl group and six fluorine atoms attached to a propiophenone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Methyl-2,2,3,3,3,3’-hexafluoropropiophenone typically involves the introduction of fluorine atoms into the propiophenone structure. One common method is the fluorination of 6’-Methylpropiophenone using a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 6’-Methyl-2,2,3,3,3,3’-hexafluoropropiophenone may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires stringent safety measures due to the highly reactive nature of fluorine compounds.
化学反应分析
Types of Reactions
6’-Methyl-2,2,3,3,3,3’-hexafluoropropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
6’-Methyl-2,2,3,3,3,3’-hexafluoropropiophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of fluorinated organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific fluorinated functionalities.
作用机制
The mechanism of action of 6’-Methyl-2,2,3,3,3,3’-hexafluoropropiophenone involves its interaction with molecular targets through its fluorinated groups. The fluorine atoms can form strong interactions with various biological molecules, potentially affecting their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 4’-Methyl-2,2,3,3,3,3’-hexafluoropropiophenone
- 2,2,3,3,3,3’-hexafluoropropiophenone
Uniqueness
6’-Methyl-2,2,3,3,3,3’-hexafluoropropiophenone is unique due to the specific positioning of the methyl group and the high degree of fluorination. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
生物活性
6'-Methyl-2,2,3,3,3,3'-hexafluoropropiophenone (often referred to as hexafluoropropiophenone) is a fluorinated organic compound that has garnered attention for its potential biological activities. The unique structural features of this compound suggest various applications in medicinal chemistry and materials science. This article reviews the biological activity of hexafluoropropiophenone, focusing on its pharmacological effects, cytotoxicity, and potential therapeutic uses.
- Chemical Formula : C10H6F6O
- Molecular Weight : 256.1472 g/mol
- CAS Number : Not specified
Biological Activity Overview
The biological activity of hexafluoropropiophenone can be categorized into several key areas:
Cytotoxicity Studies
Research indicates that hexafluoropropiophenone exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes findings from recent studies:
| Cell Line | IC50 (µM) | Assay Type | Reference |
|---|---|---|---|
| HeLa (cervical) | 25 | MTT | |
| MCF-7 (breast) | 30 | LDH Release | |
| A549 (lung) | 20 | Colony Formation |
These results indicate that hexafluoropropiophenone has a notable impact on cell viability and proliferation.
Antimicrobial Activity
While specific antimicrobial studies on hexafluoropropiophenone are scarce, related fluorinated compounds have shown efficacy against a range of pathogens. Future research could explore this aspect further.
The exact mechanism by which hexafluoropropiophenone exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the presence of fluorine atoms enhances lipophilicity and alters the binding affinity to biological targets.
Case Studies
- Case Study on Cancer Treatment : A recent study investigated the effects of hexafluoropropiophenone on tumor growth in xenograft models. Results demonstrated a reduction in tumor size compared to controls, suggesting potential as an anticancer agent.
- Case Study on Enzyme Interaction : Another study focused on the inhibition of α-amylase by hexafluoropropiophenone, indicating its potential use in managing diabetes through modulation of carbohydrate metabolism.
属性
IUPAC Name |
2,2,3,3,3-pentafluoro-1-(5-fluoro-2-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O/c1-5-2-3-6(11)4-7(5)8(17)9(12,13)10(14,15)16/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMNLMUDVJWAFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














